An In-depth Technical Guide to Sulfo-Cyanine3-Alkyne (CY3-YNE)
An In-depth Technical Guide to Sulfo-Cyanine3-Alkyne (CY3-YNE)
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of Sulfo-Cyanine3-Alkyne (CY3-YNE), a fluorescent dye widely utilized in bioorthogonal chemistry for the labeling of various biomolecules.
Core Concepts: Chemical Structure and Properties
CY3-YNE, also known as Sulfo-Cyanine3-alkyne, is a bright, orange-red fluorescent probe belonging to the cyanine (B1664457) dye family.[1] Its structure is characterized by a trimethine chain linking two nitrogen-containing heterocyclic rings, which forms the core fluorophore.[1] Crucially, the molecule is functionalized with a terminal alkyne group (-C≡CH), making it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2] This specific chemical modification allows for the highly efficient and selective covalent labeling of molecules bearing an azide (B81097) group.[3]
The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance the water solubility of the dye, a critical feature for bioconjugation reactions performed in aqueous buffers.[4][5]
Chemical Structure:
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IUPAC Name: (2E)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate (representative structure)
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CAS Number: 1010386-62-5[6]
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Molecular Formula: C₃₄H₄₂N₃O₇S₂
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SMILES (Canonical): CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])N(C1=CC=CC3=--INVALID-LINK--C)C=C(C=C4)S(=O)(=O)[O-])CC)CCCCCC(=O)NCC#C)C (Note: The precise linker between the fluorophore and the alkyne can vary between suppliers).
The core structure facilitates strong fluorescence, while the terminal alkyne provides a specific reactive handle for bioorthogonal labeling.
Quantitative Data
The key physicochemical and spectral properties of CY3-YNE are summarized below, providing essential data for experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 668.84 g/mol | |
| Excitation Maximum (λex) | ~550-554 nm | [7] |
| Emission Maximum (λem) | ~566-570 nm | [7] |
| Appearance | Dark solid | |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage Conditions | -20°C, protected from light and moisture | [4] |
Signaling Pathways and Logical Workflows
CY3-YNE is not directly involved in biological signaling pathways. Instead, it is a tool used to visualize and track biomolecules that are part of these pathways. Its primary application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a bioorthogonal reaction that forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule.
Below is a diagram illustrating the fundamental mechanism of the CuAAC reaction.
Experimental Protocols
This section details a generalized protocol for labeling an azide-modified protein with CY3-YNE using the CuAAC reaction. This protocol should be optimized for specific proteins and applications.
Objective: To covalently attach CY3-YNE to an azide-modified protein for fluorescent detection.
Materials:
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Azide-modified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
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CY3-YNE.
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Anhydrous Dimethylsulfoxide (DMSO).
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Copper Stock Solution: 50 mM Copper(II) Sulfate (CuSO₄) in deionized water.
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Ligand Stock Solution: 200 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in deionized water.
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Reducing Agent Stock Solution: 100 mM Sodium Ascorbate in deionized water (must be prepared fresh).
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Purification system (e.g., size-exclusion chromatography column like Sephadex G-25, or dialysis cassette).
Experimental Workflow Diagram:
Step-by-Step Procedure:
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Preparation of Reagents:
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Prepare a 10 mM stock solution of CY3-YNE in anhydrous DMSO.
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Prepare a fresh 100 mM solution of Sodium Ascorbate in deionized water immediately before use.[8]
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Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in a suitable buffer.
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Reaction Setup:
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In a microcentrifuge tube, combine the azide-modified protein with the CY3-YNE stock solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.[9]
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Add the THPTA ligand stock solution. The final concentration should be sufficient to chelate the copper (e.g., 5-fold excess over copper).
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Add the CuSO₄ stock solution. A final concentration of 0.5-1 mM is typical.[9]
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Mix the components gently by pipetting.
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Initiation and Incubation:
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Purification of the Labeled Protein:
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Following incubation, purify the CY3-labeled protein from excess dye and reaction components.
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Size-Exclusion Chromatography (SEC): This is the most common method. Equilibrate an SEC column (e.g., G-25) with PBS buffer. Load the reaction mixture onto the column. The labeled protein will elute in the initial, colored fractions, while the smaller, unreacted dye molecules will be retained longer.[7]
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Dialysis: Alternatively, dialyze the reaction mixture against PBS (pH 7.4) using an appropriate molecular weight cutoff (MWCO) cassette to remove small molecule impurities.
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Analysis and Storage:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~554 nm (for CY3).
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Analyze the conjugate by SDS-PAGE. The labeled protein should show fluorescence when imaged with an appropriate scanner.
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Store the purified CY3-protein conjugate at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage, protected from light.
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References
- 1. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 6. glpbio.cn [glpbio.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
